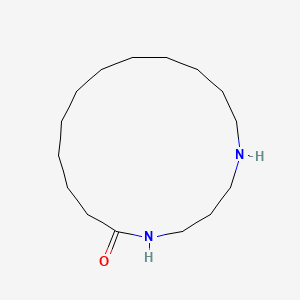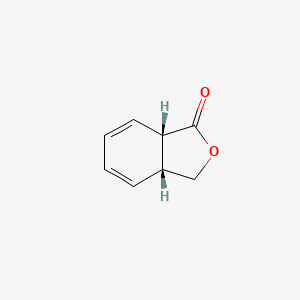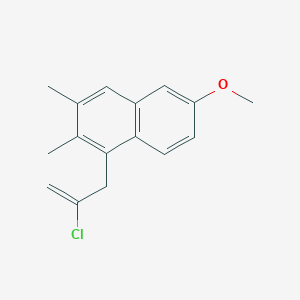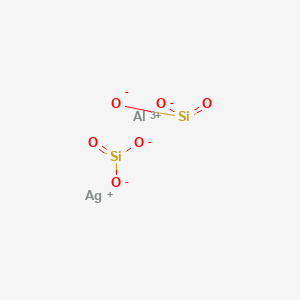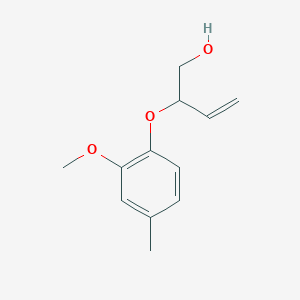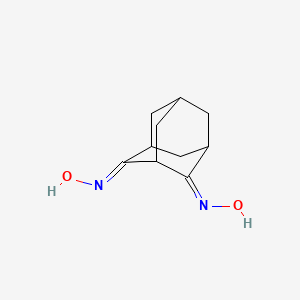
2,8-Adamantanedione, dioxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,8-Adamantanedione, dioxime is a chemical compound derived from adamantane, a polycyclic hydrocarbon known for its unique cage-like structure. This compound is characterized by the presence of two oxime groups attached to the adamantane framework, making it a versatile molecule in various chemical reactions and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Adamantanedione, dioxime typically involves the reaction of adamantanedione with hydroxylamine under controlled conditions. The reaction is carried out in an aqueous or alcoholic medium, often in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the oxime groups .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and optimized reaction conditions to ensure maximum yield and purity of the final product. The reaction is typically conducted in large reactors with precise temperature and pH control to maintain consistency and quality .
Analyse Des Réactions Chimiques
Types of Reactions: 2,8-Adamantanedione, dioxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the oxime groups to amine groups.
Substitution: The oxime groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions include nitroso derivatives, amines, and various substituted adamantane derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2,8-Adamantanedione, dioxime has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and its role in the development of new pharmaceuticals.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique structural properties
Mécanisme D'action
The mechanism of action of 2,8-Adamantanedione, dioxime involves its interaction with specific molecular targets and pathways. The oxime groups can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the compound’s unique structure allows it to interact with biological membranes, potentially altering their properties and affecting cellular functions .
Comparaison Avec Des Composés Similaires
2,4-Adamantanedione: Another derivative of adamantane with similar structural features but different functional groups.
2,6-Adamantanedione: Similar to 2,8-Adamantanedione, dioxime but with oxime groups at different positions on the adamantane framework.
Uniqueness: this compound is unique due to its specific positioning of oxime groups, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability .
Propriétés
Numéro CAS |
66386-31-0 |
|---|---|
Formule moléculaire |
C10H14N2O2 |
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
(NE)-N-[(4E)-4-hydroxyimino-2-adamantylidene]hydroxylamine |
InChI |
InChI=1S/C10H14N2O2/c13-11-9-6-1-5-2-7(4-6)10(12-14)8(9)3-5/h5-8,13-14H,1-4H2/b11-9+,12-10+ |
Clé InChI |
PKPCEQGXCIOJBY-WGDLNXRISA-N |
SMILES isomérique |
C1C2/C(=N\O)/C3/C(=N/O)/C(C2)CC1C3 |
SMILES canonique |
C1C2CC3CC1C(=NO)C(C2)C3=NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


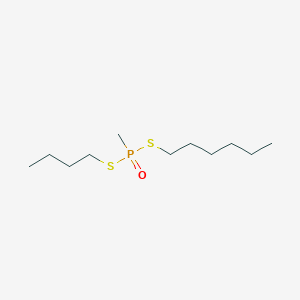
-](/img/structure/B14484288.png)
![(E)-but-2-enedioic acid;1-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-[2-(4-methyl-1,3-dioxolan-2-yl)ethyl]piperazine](/img/structure/B14484294.png)
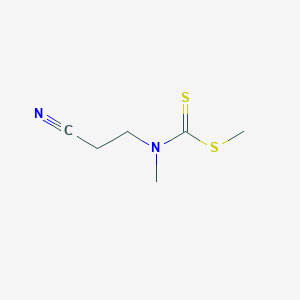
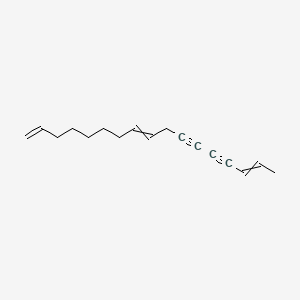
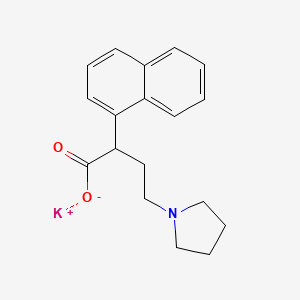
![N-[(1-butyl-2-chloroindol-3-yl)methylideneamino]-3-nitroaniline](/img/structure/B14484320.png)
![[2-(Hexyloxy)phenyl]carbamyl chloride](/img/structure/B14484323.png)
